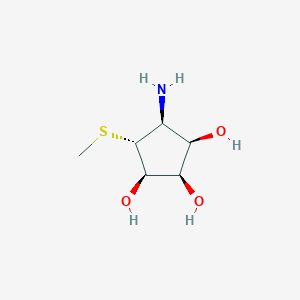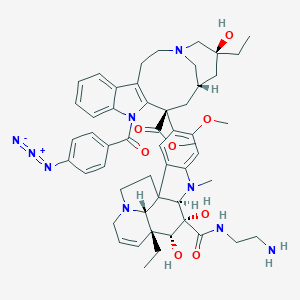
Epostane
Vue d'ensemble
Description
Epostane (also known as WIN-32729) is an inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) that was developed as a contraceptive, abortifacient, and oxytocic drug . It blocks the biosynthesis of progesterone from pregnenolone, thereby functioning as an antiprogestogen and terminating pregnancy .
Synthesis Analysis
Epostane’s synthesis requires the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) . A synthetic procedure for producing [4-methyl-14C]epostane has been described, where the radiolabel is introduced using [14C]formaldehyde .
Molecular Structure Analysis
Epostane has a molecular formula of C22H31NO3 and a molecular weight of 357.5 g/mol . It contains a total of 61 bonds, including 30 non-H bonds, 2 multiple bonds, 1 double bond, 1 triple bond, 1 three-membered ring, 1 five-membered ring, 3 six-membered rings, 1 seven-membered ring, and 1 nine-membered ring .
Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .
Physical And Chemical Properties Analysis
Epostane has a molecular formula of C22H31NO3 and a molecular weight of 357.5 g/mol .
Applications De Recherche Scientifique
Contraceptive Research
Epostane has been investigated as a potential contraceptive due to its ability to inhibit 3β-hydroxysteroid dehydrogenase (3β-HSD), which is crucial for progesterone synthesis . By blocking this pathway, Epostane prevents the production of progesterone, a hormone necessary for maintaining pregnancy. This action renders it a candidate for contraceptive use, although it has not been marketed for this purpose.
Abortifacient Studies
As an antiprogestogen, Epostane can terminate pregnancy by inhibiting progesterone synthesis. It has been compared to mifepristone in clinical trials and found to be slightly more effective at inducing abortion . This application is particularly relevant in reproductive health research where alternative abortifacient options are being explored.
Oxytocic Drug Development
Epostane’s role as an oxytocic drug, which stimulates contraction of the uterine muscle, has been explored. This application could be significant in managing labor or conditions requiring uterine contractions .
Endocrine System Research
The compound’s impact on the endocrine system, particularly its transient effect on ovarian progesterone synthesis, has been studied. Epostane’s rapid yet temporary decline in local progesterone levels can interfere with ovulation, providing insights into the metabolic events leading to follicle rupture .
Prostaglandin Synthesis Investigation
Research has shown that Epostane can reduce the ovarian levels of prostaglandins E2 and F2α by approximately 30% within 2 hours after administration . This moderate reduction in the synthesis of ovarian prostanoids is usually not sufficient to block ovulation, but it offers a window into the complex interplay of hormones during the reproductive cycle.
Male Reproductive Organ Function
Epostane has been used in scientific investigations examining the effects of androgens on male reproductive organ development and function. Its inhibition of 3β-HSD affects the biosynthesis of androgens, which are critical for male reproductive health .
Mécanisme D'action
Target of Action
Epostane primarily targets the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme . This enzyme plays a crucial role in the biosynthesis of progesterone, a hormone that is essential for maintaining pregnancy .
Mode of Action
Epostane functions as an inhibitor of 3β-HSD . By inhibiting this enzyme, Epostane blocks the biosynthesis of progesterone from pregnenolone . It also prevents the conversion of dehydroepiandrosterone to androstenedione . This interaction with its targets results in Epostane functioning as an antiprogestogen .
Biochemical Pathways
The primary biochemical pathway affected by Epostane is the progesterone synthesis pathway . By inhibiting 3β-HSD, Epostane disrupts this pathway, leading to a decrease in progesterone levels . This has downstream effects on pregnancy maintenance, as progesterone is essential for this process .
Pharmacokinetics
It reduces ovarian progesterone levels within 15 minutes of administration, but the production of this steroid rebounds within 2 hours .
Result of Action
The molecular and cellular effects of Epostane’s action primarily involve the disruption of progesterone synthesis . This leads to a temporary decline in local progesterone levels, which interferes with the normal sequence of metabolic events that lead to the rupture of follicles . As a result, Epostane can terminate pregnancy .
Action Environment
The efficacy and stability of Epostane can be influenced by various environmental factors. For instance, the dosage and cycle length can significantly impact its effectiveness . The recommended dosage ranges between 20-40mg per day, with cycle lengths of 4-8 weeks for optimal results . Additionally, the use of liver support supplements like TUDCA and NAC is recommended to mitigate risks associated with Epostane .
Safety and Hazards
Epostane should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Propriétés
IUPAC Name |
(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-2,6,15,16-tetramethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-18-8-6-16-14(15(18)7-9-20(18,3)25)5-10-22-19(16,2)11-13(12-23)17(24)21(22,4)26-22/h14-16,24-25H,5-11H2,1-4H3/t14-,15-,16-,18-,19+,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETKWEWBSMKADK-GSXVSZIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC45C3(CC(=C(C4(O5)C)O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@]45[C@@]3(CC(=C([C@]4(O5)C)O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epostane | |
CAS RN |
80471-63-2 | |
| Record name | Epostane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80471-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epostane [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080471632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPOSTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6375T36951 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)







